7-Methyl-1-phenethyl-3,4-dihydroisoquinoline
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Overview
Description
7-Methyl-1-phenethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by its unique structure, which includes a methyl group at the 7th position and a phenethyl group at the 1st position of the dihydroisoquinoline core. Dihydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenethyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This reaction typically proceeds under reflux conditions, leading to the formation of the dihydroisoquinoline core .
Another method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Isoquinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or nitrated isoquinoline derivatives
Scientific Research Applications
7-Methyl-1-phenethyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may interact with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, influencing calcium currents and muscle contractility .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline: This compound shares a similar core structure but lacks the methyl and phenethyl substituents.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound has methoxy groups at the 6th and 7th positions and a methyl group at the 1st position.
3-Methyl-3,4-dihydroisoquinolin-1(2H)-one: This compound has a similar dihydroisoquinoline core with a methyl group at the 3rd position.
Uniqueness
7-Methyl-1-phenethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position and the phenethyl group at the 1st position enhances its stability and reactivity compared to other dihydroisoquinoline derivatives .
Properties
Molecular Formula |
C18H19N |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
7-methyl-1-(2-phenylethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19N/c1-14-7-9-16-11-12-19-18(17(16)13-14)10-8-15-5-3-2-4-6-15/h2-7,9,13H,8,10-12H2,1H3 |
InChI Key |
PPDDDUFVGDDRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN=C2CCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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